N-(3-Bromobenzyl)-4-(trifluoromethyl) benzenesulfonamide
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Overview
Description
N-(3-Bromobenzyl)-4-(trifluoromethyl) benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromobenzyl group and a trifluoromethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromobenzyl)-4-(trifluoromethyl) benzenesulfonamide typically involves the reaction of 3-bromobenzylamine with 4-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromobenzyl)-4-(trifluoromethyl) benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
N-(3-Bromobenzyl)-4-(trifluoromethyl) benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Bromobenzyl)-4-(trifluoromethyl) benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, thereby modulating their activity. The presence of the bromobenzyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromobenzyl)-3-nitro-5-(trifluoromethyl)benzamide
- (3-Bromobenzyl)methylamine
Uniqueness
N-(3-Bromobenzyl)-4-(trifluoromethyl) benzenesulfonamide is unique due to the combination of its bromobenzyl and trifluoromethyl groups attached to a benzenesulfonamide core. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromobenzyl group can facilitate specific interactions with biological targets.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO2S/c15-12-3-1-2-10(8-12)9-19-22(20,21)13-6-4-11(5-7-13)14(16,17)18/h1-8,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVKCTRFOYMTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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